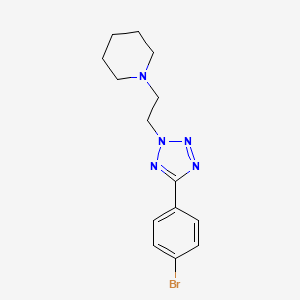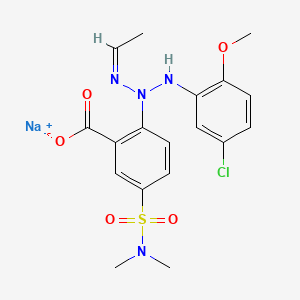
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in the structure may impart additional reactivity and specificity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- typically involves the cyclization of appropriate precursors containing selenium, chlorine, and phenyl groups. Common synthetic routes may include:
Cyclization Reactions: Using selenium-containing reagents and appropriate catalysts.
Substitution Reactions: Introducing chlorine and phenyl groups through electrophilic or nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:
Catalysis: Using metal catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- may undergo various chemical reactions, including:
Oxidation: Forming selenium oxides or other oxidized derivatives.
Reduction: Reducing the selenium center to form selenides.
Substitution: Replacing chlorine or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while substitution reactions may produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its selenium-containing structure.
Industry: Utilizing its unique properties in materials science and catalysis.
Mecanismo De Acción
The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- exerts its effects may involve:
Molecular Targets: Interacting with specific enzymes or receptors.
Pathways: Modulating biochemical pathways related to oxidative stress or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: Without the chlorine and phenyl groups.
6-Chloro-2-phenylbenzisoselenazol: Lacking the 3(2H)-one moiety.
Other Selenium-Containing Heterocycles: Such as selenazoles or selenadiazoles.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is unique due to the combination of selenium, chlorine, and phenyl groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
81744-06-1 |
|---|---|
Fórmula molecular |
C13H8ClNOSe |
Peso molecular |
308.63 g/mol |
Nombre IUPAC |
6-chloro-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H |
Clave InChI |
GSGCUMAHCJUQGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


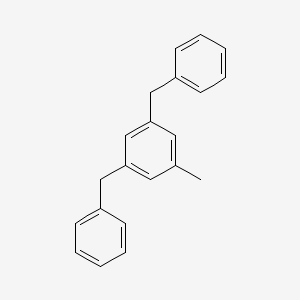
![[(3S,3aR,6S,6aS)-3-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12699541.png)
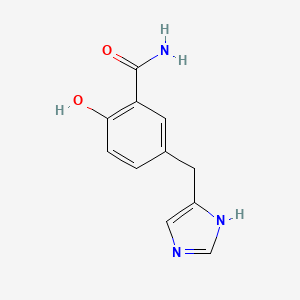

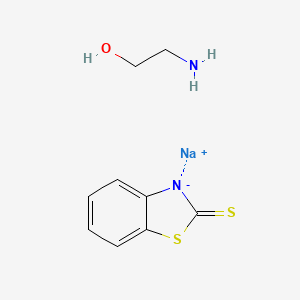


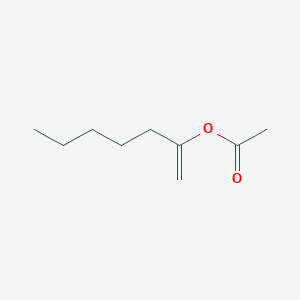
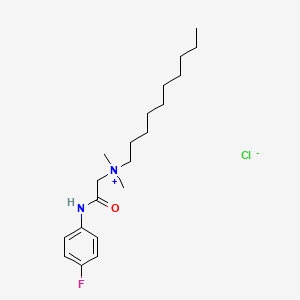
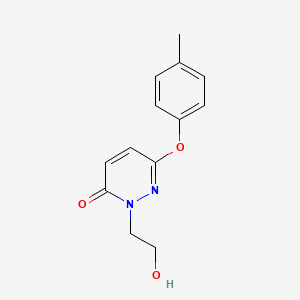
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)

